molecular formula C16H12ClNO2 B1326757 methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate CAS No. 1134334-35-2

methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate

Cat. No.: B1326757
CAS No.: 1134334-35-2
M. Wt: 285.72 g/mol
InChI Key: YWDGXKATXQOICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C16H12ClNO2 and its molecular weight is 285.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact of Chlorophenyl Compounds

Chlorophenols, including 4-chlorophenyl derivatives, have been extensively reviewed for their environmental impact, particularly in aquatic settings. These compounds exhibit moderate toxicity to both mammalian and aquatic life. Their persistence in the environment can vary, influenced significantly by the presence of adapted microflora capable of biodegrading these substances. However, in the absence of such microflora, chlorophenols can exhibit moderate to high persistence, with 3-chlorophenol showing pronounced environmental persistence. Bioaccumulation of these compounds is generally low, but they are known for their strong organoleptic effects (Krijgsheld & Gen, 1986).

Toxicology of Chlorophenoxy Compounds

Chlorophenoxy compounds, such as 2,4-D and MCPA, are widely used herbicides with reported associations to increased risks of non-Hodgkin's lymphoma (NHL) and other cancers in epidemiological studies. However, toxicological studies in rodents have not found evidence of carcinogenicity, leading regulatory agencies worldwide to classify these compounds as either not likely carcinogenic or unclassifiable regarding their carcinogenicity. This systematic review highlights the need for further investigation into the potential carcinogenic modes of action and the interaction between genetic polymorphisms and chlorophenoxy compound exposure (Stackelberg, 2013).

Indole Synthesis and Classification

Indole derivatives, including those similar to methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate, have captivated chemists due to their diverse biological activities. A comprehensive review categorizes the various synthetic approaches to indole compounds, emphasizing the importance of understanding the underlying strategies for indole construction. This classification aids in elucidating both historical and contemporary methodologies, fostering innovation in the synthesis of indole-based compounds (Taber & Tirunahari, 2011).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine is classified as Acute toxicity (oral), Category 3, and is labeled as toxic if swallowed .

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-20-16(19)15-14(10-6-8-11(17)9-7-10)12-4-2-3-5-13(12)18-15/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDGXKATXQOICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233184
Record name Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134334-35-2
Record name Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134334-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.